molecular formula C19H14ClN3O3 B386756 4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Cat. No.: B386756
M. Wt: 367.8g/mol
InChI Key: NMMYCZGZEXOOII-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C19H14ClN3O3 It is characterized by the presence of a chlorobenzamide group, a furylmethylene hydrazino moiety, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-2-(2-furylmethylene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furyl ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furylmethylene hydrazino moiety may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H14ClN3O3/c20-15-8-6-13(7-9-15)18(24)22-16-4-1-3-14(11-16)19(25)23-21-12-17-5-2-10-26-17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

NMMYCZGZEXOOII-CIAFOILYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=CO3

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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